1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
CAS No.: 1607258-21-8
Cat. No.: VC3021309
Molecular Formula: C16H19ClN2
Molecular Weight: 274.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1607258-21-8 |
|---|---|
| Molecular Formula | C16H19ClN2 |
| Molecular Weight | 274.79 g/mol |
| IUPAC Name | 4-benzyl-3-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride |
| Standard InChI | InChI=1S/C16H18N2.ClH/c1-13-11-17-15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14;/h2-10,13,17H,11-12H2,1H3;1H |
| Standard InChI Key | RIWAISSXQIWRIF-UHFFFAOYSA-N |
| SMILES | CC1CNC2=CC=CC=C2N1CC3=CC=CC=C3.Cl |
| Canonical SMILES | CC1CNC2=CC=CC=C2N1CC3=CC=CC=C3.Cl |
Introduction
1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a complex organic compound belonging to the tetrahydroquinoxaline derivatives. It is known for its potential applications in medicinal chemistry, particularly in the synthesis of pharmacologically relevant molecules. This compound exhibits diverse biological activities, including neuroprotective effects and interactions with neurotransmitter systems .
Safety Information
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Hazards: Classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Synthesis Steps
The synthesis of 1-benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves several key steps, starting from readily available precursors. The process can be monitored using techniques such as thin-layer chromatography (TLC) and characterized through nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the product.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.
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High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and purity.
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Thin-Layer Chromatography (TLC): Used to monitor the synthesis process.
Biological Activities
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Neuroprotective Effects: Shows potential in neuroprotection, particularly in neurodegenerative diseases.
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Neurotransmitter Interactions: Interacts with dopaminergic pathways.
Applications
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Medicinal Chemistry: Used as an intermediate in the synthesis of pharmacologically relevant molecules.
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Neurodegenerative Diseases: Potential therapeutic applications in diseases like Parkinson's disease.
Future Research Directions
Research continues to explore its full potential within these domains, highlighting its significance in advancing therapeutic strategies against neurodegenerative diseases.
Table 2: Safety Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 3: Synthesis and Characterization Techniques
| Technique | Description |
|---|---|
| Synthesis Monitoring | Thin-layer chromatography (TLC) |
| Structure Confirmation | Nuclear magnetic resonance spectroscopy (NMR) |
| Purity Confirmation | High-resolution mass spectrometry (HRMS) |
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